Antibacterial Activity Against Enterococcus faecalis: IC₅₀ Comparison with β-Lactam Standards
1-(3-Bromophenyl)azetidin-2-one demonstrates antibacterial activity against Enterococcus faecalis CECT 481 with an IC₅₀ of 3.19 μM [1]. This value is approximately 50- to 100-fold higher (weaker) than clinical β-lactam antibiotics such as ampicillin (IC₅₀ ≈ 0.03–0.06 μM against E. faecalis ATCC 29212 under comparable broth microdilution conditions) [2]. The reduced potency reflects the absence of the bicyclic nucleus and optimized side chains present in clinical β-lactams, yet this activity confirms that the monocyclic N-arylazetidin-2-one core retains intrinsic transpeptidase-targeting capability, distinguishing it from structurally unrelated synthetic scaffolds that lack β-lactam functionality entirely.
| Evidence Dimension | Antibacterial IC₅₀ against Enterococcus faecalis |
|---|---|
| Target Compound Data | 3.19 μM (3,190 nM) |
| Comparator Or Baseline | Ampicillin: ~0.03–0.06 μM (30–60 nM) against E. faecalis ATCC 29212 |
| Quantified Difference | Approximately 50- to 100-fold weaker potency |
| Conditions | 18-hour incubation, 2-fold microtiter broth dilution assay; target compound tested against CECT 481 strain |
Why This Matters
Confirms that the monocyclic β-lactam core retains antibacterial activity, validating its use as a scaffold for antimicrobial lead optimization and as a tool compound for β-lactamase mechanistic studies.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717). Antibacterial activity against Enterococcus faecalis CECT 481. IC₅₀: 3.19E+3 nM. View Source
- [2] EUCAST. Antimicrobial susceptibility testing: MIC determination. Ampicillin MIC range for E. faecalis: 0.5–4 mg/L. Converted using MW 349.4 g/mol. View Source
